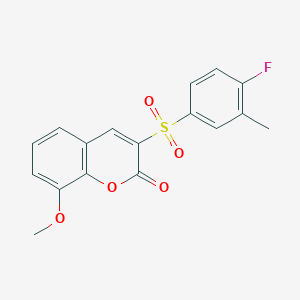

3-(4-fluoro-3-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Description

3-(4-Fluoro-3-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-fluoro-3-methylbenzenesulfonyl group at the 3-position and a methoxy substituent at the 8-position of the chromen-2-one scaffold. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

The synthesis of related coumarin derivatives typically involves condensation reactions (e.g., between 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate) followed by functionalization steps like bromination, cyclization, and sulfonation .

Properties

IUPAC Name |

3-(4-fluoro-3-methylphenyl)sulfonyl-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FO5S/c1-10-8-12(6-7-13(10)18)24(20,21)15-9-11-4-3-5-14(22-2)16(11)23-17(15)19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWVEBKQWGLEHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluoro-3-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 8-methoxy-2H-chromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of sulfinyl or sulfhydryl derivatives.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-(4-fluoro-3-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-Bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one

- Structure : Features a bromine atom at the 6-position and a 4-fluorobenzenesulfonyl group at the 3-position.

- Synthesis : Prepared via sulfonation of the coumarin scaffold using fluorobenzenesulfonyl chloride .

- Key Differences : The bromine substituent increases molecular weight (MW: 401.23 g/mol) and may enhance electrophilic reactivity compared to the methyl-fluoro derivative.

3-(3-Chloro-4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one

- Structure : Contains a chloro substituent at the 3-position of the benzenesulfonyl group.

- Properties : Higher molecular weight (MW: 368.76 g/mol) due to chlorine, which could improve lipophilicity and membrane permeability .

Functional Analogues with Heterocyclic Moieties

3-(2-Aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one (Scaffold E)

- Structure: Substituted with a 2-aminothiazole ring at the 3-position.

- Synthesis : Produced via α-bromination of 3-acetyl-8-methoxycoumarin followed by cyclization with thiourea .

- Bioactivity : Exhibits moderate antimicrobial activity (MIC: 32–64 µg/mL against S. aureus and E. coli) .

- Comparison : The sulfonyl group in the target compound likely enhances stability and target specificity compared to the thiazole scaffold.

8-Methoxy-3-(4-triazolylmethoxyphenyl)-2H-chromen-2-one (8r, 8s)

- Structure : Includes a triazole-methoxy-phenyl group at the 3-position.

- Properties : Higher yields (78–83%) and melting points (158–182°C) due to extended conjugation and hydrogen bonding .

Data Table: Comparative Analysis of Key Compounds

Key Findings from Comparative Studies

Substituent Effects :

- Electron-Withdrawing Groups (e.g., -SO₂-, -Br, -F): Enhance thermal stability and binding affinity to hydrophobic enzyme pockets .

- Heterocycles (e.g., thiazole, triazole): Improve solubility and modulate antimicrobial activity .

Synthetic Yields :

- Sulfonyl derivatives generally exhibit lower yields (65–80%) compared to heterocyclic analogues (78–83%) due to steric hindrance during sulfonation .

Biological Performance :

- Thiazole-containing coumarins show broader-spectrum antimicrobial activity, whereas sulfonyl derivatives may excel in targeting specific enzymes (e.g., sulfotransferases) .

Biological Activity

3-(4-fluoro-3-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromones. This compound features a chromenone backbone with a sulfonyl group at position 3 and a methoxy group at position 8. The unique structural characteristics, including the fluoro-substituted aromatic ring, suggest potential for significant biological activity, particularly in medicinal chemistry.

- Molecular Formula : C16H15F O5S

- Molecular Weight : 348.36 g/mol

- IUPAC Name : 3-(4-fluoro-3-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas, including:

- Antimicrobial Activity : The compound has shown promising results against various microbial strains.

- Anti-inflammatory Properties : It exhibits potential in reducing inflammation, which can be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : Studies have indicated that it may act as an inhibitor of human dipeptidyl peptidase III (hDPP III), which is relevant in metabolic disorders.

Antimicrobial Activity

A study highlighted that derivatives of chromones, including those similar to 3-(4-fluoro-3-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one, possess significant antimicrobial properties. The presence of the sulfonyl group enhances solubility and bioactivity, making these compounds effective against various pathogens.

Anti-inflammatory Effects

Research has demonstrated that chromone derivatives can inhibit inflammatory mediators. The specific structural features of 3-(4-fluoro-3-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one may enhance its efficacy in this regard. For instance, compounds with methoxy and sulfonyl groups have been linked to reduced levels of pro-inflammatory cytokines .

Enzyme Inhibition Studies

Inhibitory assays against hDPP III showed that certain coumarin derivatives exhibit varying degrees of inhibition. For example, compounds with specific substitutions at the C6 and C7 positions were found to have significant inhibitory effects. Although direct data for 3-(4-fluoro-3-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one is limited, its structural analogs suggest potential for moderate to strong inhibitory activity .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-fluorophenyl)sulfonyl-6-methoxy-2H-chromen-2-one | Similar sulfonyl and methoxy groups | Antimicrobial, anti-inflammatory |

| 6-methoxyflavone | Flavonoid structure with methoxy group | Antioxidant, anticancer |

| 7-hydroxychromone | Hydroxy group instead of methoxy | Antioxidant, anti-inflammatory |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated various coumarin derivatives for their antimicrobial properties against bacterial strains such as E. coli and S. aureus. Results indicated that compounds with sulfonyl groups exhibited enhanced activity compared to their unsubstituted counterparts. -

Case Study on Anti-inflammatory Action :

Another research project focused on the anti-inflammatory effects of chromone derivatives in a murine model of arthritis. The results showed that treatment with these compounds significantly reduced paw swelling and inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.